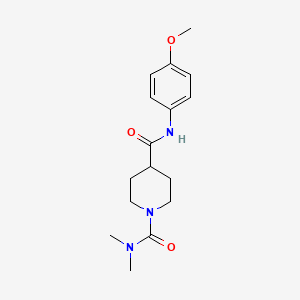![molecular formula C15H19N5O B5372312 N-{[2-(dimethylamino)pyridin-3-yl]methyl}-2-ethylpyrimidine-5-carboxamide](/img/structure/B5372312.png)
N-{[2-(dimethylamino)pyridin-3-yl]methyl}-2-ethylpyrimidine-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[2-(dimethylamino)pyridin-3-yl]methyl}-2-ethylpyrimidine-5-carboxamide, also known as GSK461364, is a small molecule inhibitor of cyclin-dependent kinase 1 (CDK1) and CDK2. It was developed by GlaxoSmithKline (GSK) as a potential anti-cancer drug. The compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Mecanismo De Acción
N-{[2-(dimethylamino)pyridin-3-yl]methyl}-2-ethylpyrimidine-5-carboxamide works by inhibiting the activity of CDK1 and CDK2, which are key regulators of the cell cycle. By blocking the activity of these proteins, this compound prevents cancer cells from dividing and growing. In addition, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer activity, this compound has been shown to inhibit the replication of the Hepatitis C virus and to reduce the production of amyloid beta, a protein that is associated with Alzheimer's disease. This compound has also been shown to have anti-inflammatory effects, which may make it useful in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-{[2-(dimethylamino)pyridin-3-yl]methyl}-2-ethylpyrimidine-5-carboxamide is its specificity for CDK1 and CDK2. This makes it a valuable tool for studying the role of these proteins in the cell cycle and in cancer development. However, like any experimental tool, this compound has limitations. For example, it may have off-target effects that could complicate the interpretation of experimental results. In addition, this compound may not be effective in all types of cancer cells, which could limit its usefulness as an anti-cancer drug.
Direcciones Futuras
There are several potential future directions for research on N-{[2-(dimethylamino)pyridin-3-yl]methyl}-2-ethylpyrimidine-5-carboxamide. One area of interest is the development of combination therapies that include this compound and other anti-cancer drugs. Another potential direction is the study of this compound in combination with immunotherapy, which has shown promise in the treatment of cancer. In addition, further research is needed to fully understand the biochemical and physiological effects of this compound, which could lead to the development of new therapeutic applications for the compound.
Métodos De Síntesis
The synthesis of N-{[2-(dimethylamino)pyridin-3-yl]methyl}-2-ethylpyrimidine-5-carboxamide involves several steps, starting with the reaction of 2-ethylpyrimidine-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-dimethylamino-3-bromomethylpyridine to form the intermediate product, which is further reacted with 2-amino-5-chloropyridine to yield the final product, this compound.
Aplicaciones Científicas De Investigación
N-{[2-(dimethylamino)pyridin-3-yl]methyl}-2-ethylpyrimidine-5-carboxamide has been primarily studied for its potential as an anti-cancer drug. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In addition, this compound has been studied for its potential as a therapeutic agent for other diseases, such as Alzheimer's disease and viral infections.
Propiedades
IUPAC Name |
N-[[2-(dimethylamino)pyridin-3-yl]methyl]-2-ethylpyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O/c1-4-13-17-9-12(10-18-13)15(21)19-8-11-6-5-7-16-14(11)20(2)3/h5-7,9-10H,4,8H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWJGOLPHGSACPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C(C=N1)C(=O)NCC2=C(N=CC=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-thiophenecarboxamide](/img/structure/B5372260.png)
![4-[1-cyano-2-(1H-pyrrol-2-yl)vinyl]benzonitrile](/img/structure/B5372264.png)
![3-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5372272.png)

![5-[1-(methoxyacetyl)piperidin-3-yl]-2-methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5372278.png)
![9,9-bis[4-(4-nitrophenoxy)phenyl]-9H-fluorene](/img/structure/B5372280.png)
![1-[1-hydroxy-5-methyl-2-(3,4,5-trimethoxyphenyl)-1H-imidazol-4-yl]ethanone](/img/structure/B5372287.png)
![6-[(2R*,3S*,6R*)-3-phenyl-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]nicotinonitrile](/img/structure/B5372301.png)

![1-allyl-4-[(2-methylcyclopropyl)carbonyl]piperazine](/img/structure/B5372306.png)

![N-{5-[2-(1-piperidinyl)ethyl]-1,3,4-thiadiazol-2-yl}-4-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5372326.png)
![N-(5-chloro-2-pyridinyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B5372328.png)
![1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-4-(5-methylpyridin-2-yl)piperidin-4-ol](/img/structure/B5372335.png)